

Application Note: Quantitative Analysis of L-Tyrosine-¹⁷O by LC-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Tyrosine-17O

Cat. No.: B12062607

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Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine and hormones such as thyroxine.[1][2] The study of its metabolic pathways is crucial for understanding various physiological and pathological processes. Stable isotope-labeled L-Tyrosine, such as L-Tyrosine-¹⁷O, serves as an invaluable tracer in metabolic research, enabling the precise tracking and quantification of its metabolic fate. This application note details a robust and sensitive method for the quantitative analysis of L-Tyrosine-¹⁷O in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

This method employs a stable isotope dilution strategy, where a known amount of a stable isotope-labeled internal standard is added to the sample. For the quantification of L-Tyrosine-¹⁷O, an ideal internal standard would be a heavier isotope version of L-Tyrosine, such as L-Tyrosine-¹³C₉,¹⁵N. The sample is then processed to remove interfering substances and analyzed by LC-MS. The chromatographic separation resolves L-Tyrosine from other matrix components, and the mass spectrometer provides selective and sensitive detection. Quantification is achieved by measuring the peak area ratio of the analyte (L-Tyrosine-¹⁷O) to the internal standard and interpolating this ratio against a calibration curve.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

a. Protein Precipitation:

- To 100 μL of plasma sample, add 400 μL of ice-cold methanol containing the internal standard (e.g., L-Tyrosine- $^{13}\text{C}_9$, ^{15}N at a final concentration of 100 ng/mL).
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at $14,000 \times g$ for 15 minutes at 4°C .[\[3\]](#)
- Carefully collect the supernatant without disturbing the protein pellet.

b. Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples and improved sensitivity, an optional SPE cleanup can be performed using a C18 cartridge.

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the supernatant from the protein precipitation step onto the conditioned cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C .
- Reconstitute the residue in 100 μL of the initial mobile phase.

LC-MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Conditions |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Conditions |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions

The following table outlines the suggested MRM transitions for the quantitative analysis. The exact masses may vary slightly based on the specific labeling position of ^{17}O . It is crucial to optimize the collision energy for each transition on the specific instrument being used. The precursor ion for L-Tyrosine is $[\text{M}+\text{H}]^+$ with a m/z of 182.0812.^[4] The most common

fragmentation product results from the neutral loss of the carboxyl group (HCOOH), leading to a product ion with m/z 136.0758.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|--|---------------------|-------------------|-----------------|-----------------------|
| L-Tyrosine (Unlabeled) | 182.1 | 136.1 | 100 | 15 |
| L-Tyrosine- ¹⁷ O (Analyte) | 183.1 | 137.1 | 100 | 15 |
| L-Tyrosine- ¹³ C ₉ , ¹⁵ N (Internal Standard) | 191.1 | 144.1 | 100 | 15 |

Note: The precursor for L-Tyrosine-¹⁷O assumes the incorporation of one ¹⁷O atom. The product ion assumes the ¹⁷O remains in the fragmented ion. These values should be confirmed by direct infusion of the L-Tyrosine-¹⁷O standard.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical validation of this method.

Table 1: Calibration Curve for L-Tyrosine-¹⁷O

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
|-----------------------|------------------------------|--------------|
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 10 | 0.115 | 100.8 |
| 50 | 0.592 | 99.3 |
| 100 | 1.180 | 99.7 |
| 500 | 5.950 | 100.5 |
| 1000 | 11.920 | 99.9 |
| Linearity (r^2) | 0.9995 | |

Table 2: Precision and Accuracy

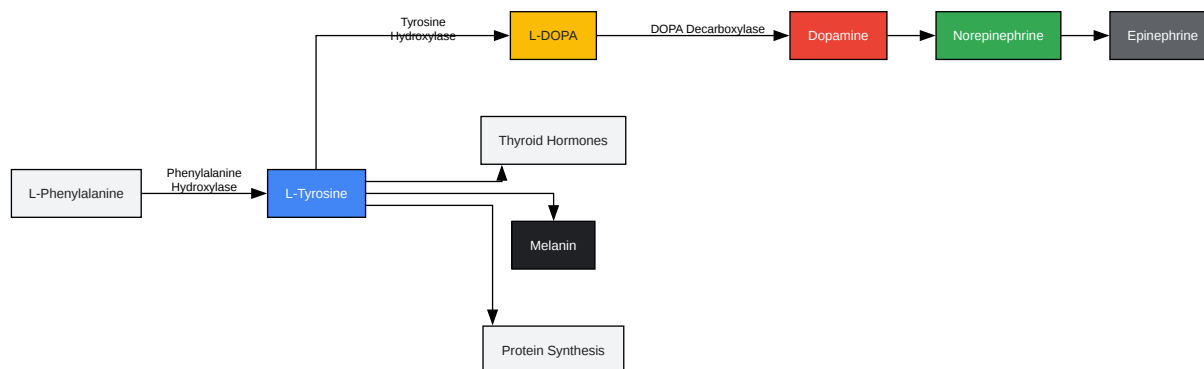
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
|----------|-----------------------|--------------------------------|------------------------|---------------------------------|------------------------|
| LQC | 3 | 4.2 | 102.1 | 5.5 | 101.5 |
| MQC | 80 | 3.5 | 98.9 | 4.8 | 99.2 |
| HQC | 800 | 2.8 | 100.7 | 4.1 | 100.3 |

Table 3: Method Performance

| Parameter | Result |
|-----------------------------|-----------|
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Matrix Effect (%) | 95.8 |
| Recovery (%) | 92.3 |

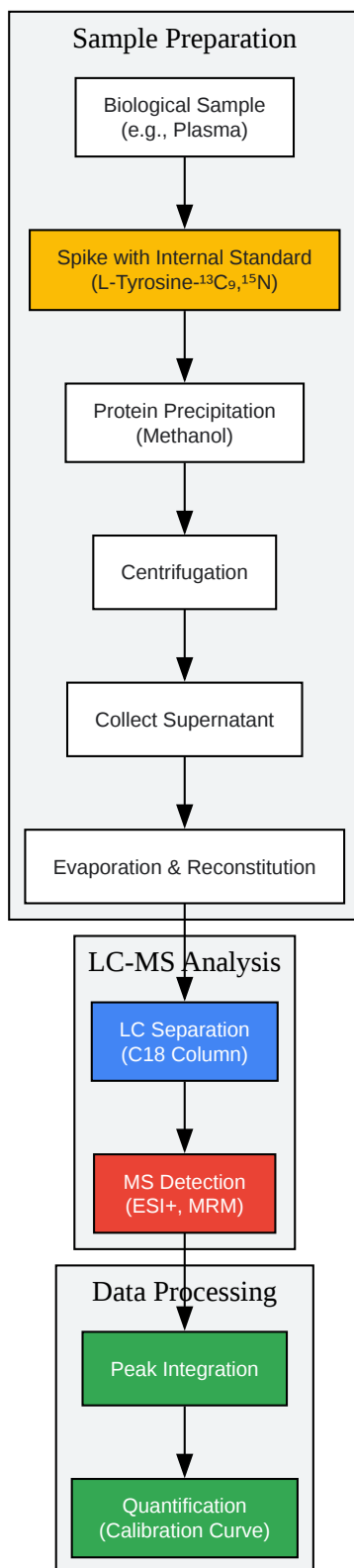
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of L-Tyrosine and the analytical workflow.



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Caption: L-Tyrosine Metabolic Pathways.



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Caption: LC-MS Workflow for L-Tyrosine-¹⁷O.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of L-Tyrosine-¹⁷O by LC-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062607#quantitative-analysis-of-l-tyrosine-o-by-lc-ms]

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